![molecular formula C19H20N4O3 B2473409 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide CAS No. 518018-71-8](/img/structure/B2473409.png)
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide
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Description
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activities
Some derivatives of 1H-benzo[d]imidazoles, including similar compounds to the one , have been evaluated for their in vitro antioxidant properties. These properties were assessed through rat liver microsomal NADPH-dependent inhibition of lipid peroxidation and ethoxyresorufin O-deethylase (EROD) activity. For instance, a compound closely related to (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide showed significant antioxidant activities, including 100% inhibition on LP level and 92% inhibition on EROD (Alp et al., 2015).
Anticancer Activity
The synthesis of benzimidazoles bearing a similar nucleus to the compound has shown potential as anticancer agents. These compounds were screened for their in vitro anticancer activity at the National Cancer Institute (NCI), USA, against a 60 cell line panel. One derivative emerged as a lead compound with significant growth inhibition activity (Rashid, Husain & Mishra, 2012).
Catalytic and Antitumor Activities
Oxovanadium(V) and Dioxomolybdenum(VI) complexes of amide-imine conjugates, including derivatives of 1H-benzo[d]imidazoles, have been synthesized and characterized. These complexes, along with their ligands, have been explored for their antitumor activities on Dalton lymphoma and murine lymphoma cells. Some of these compounds displayed promising results in this context (Ta et al., 2019).
Antimicrobial Activity
Novel fused heterocyclic compounds, including derivatives of 1H-benzo[d]imidazoles, have been synthesized and tested for their antimicrobial activity. This includes evaluation against a range of microbial strains, demonstrating the potential of these compounds in antimicrobial applications (Khairwar, Mishra & Singh, 2021).
Fluorescent Sensors
Benzimidazole derivatives have been designed and synthesized as fluorescent sensors. These compounds have shown significant sensitivity and selectivity in detecting specific analytes, indicating their potential application in various analytical and diagnostic fields (Suman et al., 2019).
properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-26-18-11-14(7-8-17(18)24)12-21-22-19(25)9-10-23-13-20-15-5-3-4-6-16(15)23/h3-8,11-13,24H,2,9-10H2,1H3,(H,22,25)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEAYNCALJUZAF-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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